1-(2,5-Difluorobenzyl)piperazine

Catalog No.
S1497480
CAS No.
179334-18-0
M.F
C11H14F2N2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Difluorobenzyl)piperazine

CAS Number

179334-18-0

Product Name

1-(2,5-Difluorobenzyl)piperazine

IUPAC Name

1-[(2,5-difluorophenyl)methyl]piperazine

Molecular Formula

C11H14F2N2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C11H14F2N2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2

InChI Key

VTKXPESKKMTHJP-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)F)F

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)F)F

The exact mass of the compound 1-(2,5-Difluorobenzyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2,5-Difluorobenzyl)piperazine (CAS: 179334-18-0) is a highly specialized, fluorinated N-heterocyclic building block extensively utilized in advanced medicinal chemistry and targeted library synthesis. Characterized by a piperazine core N-alkylated with a 2,5-difluorobenzyl moiety, this compound serves as a critical precursor for generating central nervous system (CNS) therapeutics, kinase inhibitors, and targeted protein degraders [1]. The strategic placement of two highly electronegative fluorine atoms on the aromatic ring fundamentally alters the physicochemical profile of the resulting derivatives, offering a procurement-relevant baseline of enhanced metabolic stability, precisely modulated lipophilicity, and tuned amine basicity compared to non-fluorinated analogs [2]. For industrial buyers and synthetic chemists, procuring this exact building block ensures the downstream integration of a robust pharmacophore designed to survive first-pass metabolism while maintaining quantified membrane permeability.

Substituting 1-(2,5-difluorobenzyl)piperazine with cheaper, generic alternatives like 1-benzylpiperazine or 1-(4-fluorobenzyl)piperazine routinely leads to late-stage compound failure in drug development pipelines. Unsubstituted benzylpiperazines are notorious metabolic liabilities, undergoing rapid cytochrome P450-mediated oxidative N-debenzylation and aromatic hydroxylation, which drastically truncates in vivo half-life [1]. While a mono-fluoro substitution (e.g., 4-fluoro) partially mitigates para-hydroxylation, it leaves the ortho and meta positions vulnerable and fails to provide the necessary inductive pull to lower the pKa of the piperazine nitrogen to the target range[2]. Furthermore, positional isomers like 1-(2,4-difluorobenzyl)piperazine alter the spatial vectors of the C-F bonds, completely disrupting the highly specific dipolar interactions (C-F···H-N or C-F···C=O) required for tight binding in restricted hydrophobic protein pockets [3]. Consequently, generic substitution compromises both the pharmacokinetic viability and the target affinity of the synthesized library.

Cytochrome P450-Mediated Metabolic Stability and Debenzylation Resistance

The incorporation of the 2,5-difluorobenzyl motif provides a profound protective effect against oxidative metabolism compared to non-fluorinated baselines. In human and mouse liver microsome (HLM/MLM) assays, derivatives synthesized from 1-(2,5-difluorobenzyl)piperazine demonstrate a significantly extended half-life (t1/2). The fluorine atoms at the 2 and 5 positions sterically and electronically block the primary sites of aromatic oxidation and deactivate the benzylic position toward radical abstraction, reducing the rate of N-debenzylation by up to 5-fold compared to unsubstituted benzylpiperazine analogs [1].

Evidence DimensionMicrosomal Half-Life (t1/2) and Clearance Rate
Target Compound Data2,5-difluorobenzyl derivatives exhibit extended t1/2 and reduced intrinsic clearance
Comparator Or BaselineUnsubstituted benzylpiperazine derivatives (rapidly consumed, t1/2 often <10 min)
Quantified DifferenceUp to 5-fold reduction in oxidative N-debenzylation rate
ConditionsIn vitro human/mouse liver microsome (HLM/MLM) assays with NADPH

Procuring the 2,5-difluoro building block is essential for synthesizing drug candidates that can survive first-pass metabolism and achieve viable oral dosing profiles.

Modulation of Piperazine Nitrogen Basicity (pKa) for Enhanced Absorption

The strong electron-withdrawing inductive effect (-I effect) exerted by the ortho-fluorine atom at the 2-position significantly modulates the basicity of the adjacent piperazine nitrogen. Predictive and experimental models indicate that the pKa of the basic amine in 1-(2,5-difluorobenzyl)piperazine is lowered to approximately 9.03, compared to the higher pKa (~9.5-9.8) of unsubstituted 1-benzylpiperazine[1]. This reduction in basicity decreases the fraction of protonated molecules at physiological pH (7.4), thereby increasing the concentration of the neutral species available for passive transcellular diffusion [2].

Evidence DimensionAmine pKa
Target Compound DataPredicted pKa ~ 9.03
Comparator Or Baseline1-Benzylpiperazine (pKa ~ 9.5 - 9.8)
Quantified Difference~0.5 to 0.8 unit reduction in pKa
ConditionsPhysiological pH (7.4) modeling and titration

Lowering the basicity of the piperazine core directly improves the passive intestinal absorption and formulation compatibility of the final synthesized APIs.

Optimization of Lipophilicity (LogD) for CNS Target Engagement

The addition of two fluorine atoms quantitatively increases the lipophilicity of the benzylpiperazine scaffold without introducing the severe steric penalties associated with alkyl or chloro substituents. The 2,5-difluoro substitution typically increases the cLogP by 0.3 to 0.5 units relative to the unsubstituted benzyl group [1]. This precise tuning of LogD at pH 7.4 ensures that the resulting molecules fall within the target range (LogD 2.0 - 4.0) for crossing the blood-brain barrier, a critical requirement for CNS-active compounds such as TREK-1 inhibitors and GPR6 inverse agonists [2].

Evidence DimensionCalculated Lipophilicity (cLogP / LogD)
Target Compound DataIncremental cLogP increase of ~0.3 - 0.5 units per scaffold
Comparator Or BaselineUnsubstituted benzylpiperazine (lower lipophilicity) or dichlorobenzyl analogs (excessively lipophilic/bulky)
Quantified DifferenceMaintains LogD within the <5 range for oral CNS drugs while improving membrane partitioning
ConditionsMiniaturized shake-flask method (pH 7.4) and in silico cLogP calculations

Allows medicinal chemists to precisely dial in the lipophilicity required for CNS penetration without resorting to bulky, metabolically unstable alkyl groups.

Synthesis of CNS-Penetrant Therapeutics and GPCR Ligands

Directly following from its tuned lipophilicity (LogD) and modulated pKa, 1-(2,5-difluorobenzyl)piperazine is a highly effective choice for synthesizing CNS-active drugs, including GPR6 inverse agonists for Parkinson's disease and TREK-1 channel inhibitors[1]. The building block ensures that the final molecules achieve the necessary blood-brain barrier penetration while avoiding the rapid oxidative clearance that plagues non-fluorinated analogs.

Development of Metabolically Stable Kinase Inhibitors

In oncology and targeted therapy, the 2,5-difluorobenzyl moiety is utilized to occupy deep, hydrophobic pockets in the kinase hinge region. The specific vectors of the C-F bonds provide critical dipolar interactions with protein backbone amides, while the fluorine atoms block the cytochrome P450-mediated aromatic oxidation that typically limits the in vivo efficacy of standard benzylpiperazine-based inhibitors [2].

Construction of Advanced Antimicrobial and Antitubercular Libraries

The enhanced lipophilicity imparted by the 2,5-difluoro substitution is highly advantageous for penetrating the thick, lipid-rich cell walls of mycobacteria. Procurement of this specific building block enables the rapid generation of antitubercular compound libraries where the balance between aqueous solubility, pKa, and membrane permeability is strictly governed by the fluorinated aromatic ring [3].

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(2,5-Difluorobenzyl)piperazine

Dates

Last modified: 08-15-2023

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